![molecular formula C16H22N2O4S B4776572 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4776572.png)
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
Übersicht
Beschreibung
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of various cancers and autoimmune diseases.
Wirkmechanismus
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide exerts its therapeutic effects by inhibiting the activity of BTK, a key enzyme involved in the development and progression of various cancers and autoimmune diseases. BTK plays a critical role in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide can prevent the activation of these signaling pathways, leading to the inhibition of cancer cell growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been found to inhibit the activity of BTK, leading to the inhibition of cancer cell growth and the suppression of autoimmune responses. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments. It has been shown to be highly selective for BTK, with minimal off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not yet been fully established.
Zukünftige Richtungen
There are several future directions for research on 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of combination therapies that include 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide and other targeted therapies for the treatment of various cancers and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict response to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, which could help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to establish the safety and efficacy of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide in humans, which will be critical for the development of this compound as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. In preclinical studies, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been found to inhibit the growth and proliferation of cancer cells, including those associated with chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and non-Hodgkin's lymphoma (NHL).
Eigenschaften
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(oxolan-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-12-15-4-3-10-22-15)13-5-7-14(8-6-13)18-9-1-2-11-23(18,20)21/h5-8,15H,1-4,9-12H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSJTGAACXXRHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.